molecular formula C15H15NO4 B12592765 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene CAS No. 647858-20-6

1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene

Cat. No.: B12592765
CAS No.: 647858-20-6
M. Wt: 273.28 g/mol
InChI Key: YLAIHWFPOZEUIL-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene (CAS 1145-76-2) is a nitroaromatic compound featuring a benzyl-protected ethoxy side chain. It is synthesized via etherification reactions, typically involving benzyl chloride and 4-nitrophenol derivatives, followed by functional group modifications . The compound’s structure is characterized by a nitro group at the para position of the benzene ring, which confers strong electron-withdrawing effects, and a flexible 2-(benzyloxy)ethoxy substituent that enhances solubility in organic solvents. Its NMR spectral data (¹H and ¹³C) align with literature values, confirming its structural integrity .

It serves as a precursor in organic synthesis, notably for hydrogenation to produce 4-benzyloxyaniline under catalytic conditions (e.g., Pd/C or Raney nickel) .

Properties

CAS No.

647858-20-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-nitro-4-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C15H15NO4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

YLAIHWFPOZEUIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-(benzyloxy)ethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the benzyloxyethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products:

    Reduction: 1-[2-(Benzyloxy)ethoxy]-4-aminobenzene.

    Oxidation: 1-[2-(Benzyloxy)ethoxy]-4-carboxybenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the benzyloxyethoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene (1145-76-2) C₁₅H₁₅NO₄ -NO₂, -OCH₂CH₂OBn Precursor to aniline derivatives; hydrogenation catalyst sensitivity (Pd/C, Raney Ni)
1-Benzyloxy-4-(2-nitroethenyl)benzene (N/A) C₁₅H₁₃NO₃ -NO₂, -CH=CH-BnO Rigid conjugated system; potential applications in nonlinear optics or photochemistry
2-(Benzyloxy)-1-bromo-3-nitrobenzene (N/A) C₁₃H₁₀BrNO₃ -NO₂, -Br, -OBn Bromine enhances electrophilicity; used in Suzuki coupling or nucleophilic substitutions
1-(Benzyloxy)-4-ethynylbenzene (84284-70-8) C₁₅H₁₂O -C≡CH, -OBn Ethynyl group enables click chemistry; intermediate in polymer or pharmaceutical synthesis
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene (1081753-52-7) C₁₅H₁₂N₂O₅ -NO₂ (×2), -CH=CH-NO₂, -OBn Dual nitro groups increase reactivity; possible explosive or dye applications
1-(Benzyloxy)-4-(2-bromoethoxy)benzene (3351-59-5) C₁₅H₁₅BrO₂ -Br, -OCH₂CH₂OBn Bromoethoxy chain facilitates alkylation reactions; used in linker chemistry

Key Findings:

Reactivity and Functional Groups :

  • The nitro group in 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene renders it susceptible to hydrogenation, unlike brominated (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) or ethynyl (e.g., 1-(Benzyloxy)-4-ethynylbenzene) analogs, which prioritize cross-coupling or cycloaddition reactions .
  • Compounds with dual nitro groups (e.g., 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene) exhibit heightened electrophilicity but reduced stability under thermal or acidic conditions .

Synthetic Utility :

  • Hydrogenation : 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene is selectively reduced to amines, whereas conjugated nitroethenyl derivatives (e.g., 1-Benzyloxy-4-(2-nitroethenyl)benzene) may require harsher conditions due to extended π-systems .
  • Solubility : The 2-(benzyloxy)ethoxy side chain improves solubility in polar aprotic solvents compared to methoxy or ethynyl analogs .

Safety and Handling :

  • Brominated derivatives (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) pose additional hazards (e.g., toxicity), whereas ethynyl-containing compounds (e.g., 1-(Benzyloxy)-4-ethynylbenzene) require inert atmospheres to prevent polymerization .

Applications :

  • Pharmaceutical Intermediates : 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene is a precursor to bioactive anilines, while ethynyl derivatives are leveraged in drug discovery via click chemistry .
  • Material Science : Conjugated nitroethenyl compounds (e.g., 1-Benzyloxy-4-(2-nitroethenyl)benzene) show promise in optoelectronic materials due to extended conjugation .

Biological Activity

1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene, also known by its CAS number 647858-20-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 1-[2-(benzyloxy)ethoxy]-4-nitrobenzene

The compound features a nitro group attached to a benzene ring, which is linked through an ether and an ethyl group to another aromatic system. This structural configuration is significant for its biological interactions.

The biological activity of 1-[2-(benzyloxy)ethoxy]-4-nitrobenzene is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components such as proteins and nucleic acids.

Key Mechanisms:

  • Electrophilic Attack : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may react with thiol groups in proteins.
  • Intercalation : The aromatic rings may intercalate into DNA, influencing replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, impacting cellular function.

Biological Activity

Research indicates that 1-[2-(benzyloxy)ethoxy]-4-nitrobenzene exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies suggest that 1-[2-(benzyloxy)ethoxy]-4-nitrobenzene may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition of E. coli and S. aureus growth at concentrations of 10-50 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Mechanistic InsightsShowed that the compound interacts with DNA, causing strand breaks as evidenced by comet assay results.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyloxy or nitro groups can significantly alter the biological activity of the compound. For example:

  • Substituents on the aromatic rings can enhance or reduce antimicrobial potency.
  • Altering the ether linkage impacts solubility and bioavailability.

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